molecular formula C5H4FNO3S B2449402 6-Hydroxypyridine-3-sulfonyl fluoride CAS No. 2247103-46-2

6-Hydroxypyridine-3-sulfonyl fluoride

Cat. No.: B2449402
CAS No.: 2247103-46-2
M. Wt: 177.15
InChI Key: XERQXRBZZKCZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxypyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H4FNO3S and a molecular weight of 177.16 g/mol It is characterized by the presence of a hydroxyl group at the 6th position and a sulfonyl fluoride group at the 3rd position on a pyridine ring

Mechanism of Action

Target of Action

6-Hydroxypyridine-3-sulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes in the body, where it can form covalent bonds with nucleophilic residues such as serine, threonine, or tyrosine .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond with its target. As an electrophilic warhead, it is attracted to nucleophilic sites on proteins or enzymes, where it forms a stable covalent bond . This can result in the modification of the protein’s function, potentially inhibiting its activity .

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for medicinal applications . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins or enzymes it targets. By forming covalent bonds with these targets, it could modify their function or inhibit their activity . This could lead to a variety of downstream effects, depending on the roles of the targeted proteins in cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity, as could the presence of other reactive species. Additionally, its stability under physiological conditions suggests that it could be effective in the complex environment of the human body .

Biochemical Analysis

Biochemical Properties

. They can also be incorporated into proteins site-specifically to probe protein-protein interactions and protein-RNA interactions with pinpoint accuracy .

Cellular Effects

The cellular effects of 6-Hydroxypyridine-3-sulfonyl fluoride are not well-documented. It’s known that sulfonyl fluorides can have significant effects on cellular processes. For instance, they can irreversibly cross-link interacting biomolecules, which can have profound effects on cellular function .

Molecular Mechanism

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It’s known that the effects of fluoride can change over time. For instance, long-term exposure to fluoride can result in considerable cognitive deficits .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. It’s known that the effects of fluoride can vary with different dosages. For instance, neurotoxicity is dose-dependent, and safe exposures are likely to be below currently accepted or recommended fluoride concentrations in drinking water .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It’s known that fluoride can affect several metabolic pathways. For instance, fluoride can affect the metabolism of vitamin B6, amino acids, carbohydrates, and fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxypyridine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 6-hydroxypyridine with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxypyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxypyridine-3-sulfonamide
  • 6-Hydroxypyridine-3-sulfonate
  • 6-Hydroxypyridine-3-sulfonyl chloride

Uniqueness

6-Hydroxypyridine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. The fluoride group enhances the compound’s ability to form stable covalent bonds with nucleophiles, making it particularly useful in applications requiring selective and irreversible modification of biomolecules .

Properties

IUPAC Name

6-oxo-1H-pyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERQXRBZZKCZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247103-46-2
Record name 6-hydroxypyridine-3-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.